molecular formula C18H15N7OS B2589112 1-(1,3-benzothiazol-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide CAS No. 1286732-46-4

1-(1,3-benzothiazol-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide

Cat. No.: B2589112
CAS No.: 1286732-46-4
M. Wt: 377.43
InChI Key: KMAXTXDQTMKRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-benzothiazol-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide is a complex organic compound that features a benzothiazole ring, a tetrazole ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and tetrazole intermediates, followed by their coupling with an azetidine derivative. Common reagents used in these reactions include:

    Benzothiazole derivatives: These can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Tetrazole derivatives: These are often prepared via the cycloaddition of azides with nitriles.

    Azetidine derivatives: These can be synthesized through the ring closure of appropriate amino alcohols or halides.

The final coupling reaction to form the target compound typically involves amide bond formation under conditions such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzothiazol-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution reagents: Such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield benzothiazole sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

1-(1,3-benzothiazol-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can serve as a probe or tool compound to study biological processes and pathways.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1,3-benzothiazol-2-yl derivatives: These compounds share the benzothiazole ring and may have similar electronic properties.

    Tetrazole derivatives: Compounds with the tetrazole ring can have similar reactivity and biological activity.

    Azetidine derivatives: These compounds share the azetidine ring and may have similar structural features.

Uniqueness

1-(1,3-benzothiazol-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide is unique due to the combination of these three distinct rings in a single molecule, which imparts unique chemical and biological properties

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-[4-(tetrazol-1-yl)phenyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7OS/c26-17(20-13-5-7-14(8-6-13)25-11-19-22-23-25)12-9-24(10-12)18-21-15-3-1-2-4-16(15)27-18/h1-8,11-12H,9-10H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAXTXDQTMKRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=C(C=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.